molecular formula C14H15FN4O2S B6983100 4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide

4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide

Cat. No.: B6983100
M. Wt: 322.36 g/mol
InChI Key: RDOHIEORKMFXSL-ZDUSSCGKSA-N
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Description

4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide is a synthetic organic compound that is primarily researched for its potential applications in medicinal chemistry. It combines various functional groups, including a cyano group, a fluoro substituent, an imidazole moiety, and a benzenesulfonamide core, making it a structurally interesting and pharmacologically relevant molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide typically involves multiple steps:

  • Preparation of the Benzenesulfonamide Core: : The synthesis begins with the preparation of the benzenesulfonamide core, often starting from commercially available benzenesulfonyl chloride, which is reacted with appropriate amines under basic conditions to form the sulfonamide linkage.

  • Introduction of the Cyano and Fluoro Groups: : Functionalization of the aromatic ring is performed by first introducing the cyano group through nucleophilic aromatic substitution or by metal-catalyzed cyanation reactions. The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

  • Addition of the Imidazole Moiety: : The imidazole fragment can be introduced through a coupling reaction with a suitable imidazole derivative, facilitated by coupling agents like EDCI or DCC.

  • Chiral Center Formation: : The synthesis involves the resolution or asymmetric synthesis of the chiral center, ensuring the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the synthesis of this compound might leverage catalytic processes and continuous flow chemistry to increase yield and scalability. Process optimization to reduce steps, improve atom economy, and minimize waste is crucial.

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide undergoes various chemical reactions, including:

  • Substitution Reactions: : The cyano and fluoro groups can participate in nucleophilic and electrophilic aromatic substitution reactions.

  • Oxidation and Reduction: : The imidazole ring and the sulfonamide group can be subject to oxidation or reduction under suitable conditions, affecting their oxidation states and functionalities.

  • Hydrolysis: : The compound can undergo hydrolytic reactions, particularly targeting the sulfonamide group, leading to cleavage of the sulfonamide bond.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

  • Electrophilic Substitution: : Selectfluor for fluorination

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

Major Products Formed

The reactions mentioned above lead to the formation of various intermediates and by-products. Substitution reactions result in substituted benzenesulfonamides, while oxidation/reduction reactions modify the functional groups without altering the core structure significantly.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a model system for studying substitution reactions and the effects of electronic substituents on reaction mechanisms.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide and imidazole functionalities, which can interact with active sites of various enzymes.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. The presence of the imidazole ring, a common pharmacophore, makes it a candidate for drug development.

Industry

In the industrial domain, this compound could be explored for applications in material science due to its structural properties, potentially contributing to the development of new materials with unique chemical characteristics.

Mechanism of Action

The mechanism by which 4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of endogenous substrates, allowing the compound to bind to enzyme active sites and inhibit their function. Additionally, the imidazole moiety can coordinate with metal ions in metalloenzymes, further modulating enzymatic activity.

Comparison with Similar Compounds

4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide can be compared with similar compounds such as:

  • 4-cyano-2-fluoro-N-(2-methylpropyl)benzenesulfonamide

  • 4-cyano-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide

  • 2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide

These similar compounds share structural motifs but differ in specific substituents, affecting their chemical behavior and biological activity. The presence of the cyano, fluoro, and imidazole groups in different arrangements influences their reactivity and interaction with biological targets, highlighting the unique properties of this compound.

Properties

IUPAC Name

4-cyano-2-fluoro-N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S/c1-9(2)13(14-17-5-6-18-14)19-22(20,21)12-4-3-10(8-16)7-11(12)15/h3-7,9,13,19H,1-2H3,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOHIEORKMFXSL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=CN1)NS(=O)(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=NC=CN1)NS(=O)(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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